1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
The exact mass of the compound this compound is 405.24162724 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-17-10-11-18(2)22(14-17)30-13-12-27-21-9-7-6-8-20(21)26-24(27)19-15-23(29)28(16-19)25(3,4)5/h6-11,14,19H,12-13,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQNGQQOSJTSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-tert-butyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound belonging to the class of benzodiazole derivatives. Its unique molecular structure, characterized by a pyrrolidinone ring and a benzodiazole moiety, positions it as a significant candidate in medicinal chemistry and drug development. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O2 |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QVRODLSUQNBEDA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC(=C(C=C4)C)C |
Synthesis
The synthesis of this compound involves multiple steps that require careful control of reaction conditions including temperature and solvent choice. Advanced techniques such as continuous flow reactors may enhance efficiency in industrial applications. The synthesis typically yields high purity and is documented in various studies .
The biological activity of this compound is attributed to its interaction with various biological targets such as enzymes and receptors. This interaction can lead to significant pharmacological effects, making it a subject of interest in drug discovery .
Pharmacological Applications
Research indicates that this compound may exhibit properties relevant to several therapeutic areas:
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antimicrobial Efficacy : A study on benzothiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The synthesized compounds showed minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research focusing on the SAR of related compounds revealed how modifications in the benzodiazole structure can enhance biological activity. This highlights the importance of structural variations in developing effective drugs .
- Pharmacokinetics : Studies utilizing molecular docking and pharmacokinetic profiling suggest that compounds structurally similar to this compound could exhibit favorable absorption and bioavailability characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
